molecular formula C16H14ClN3O B2608789 N-benzyl-2-chloro-8-methoxyquinazolin-4-amine CAS No. 124309-70-2

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine

Cat. No.: B2608789
CAS No.: 124309-70-2
M. Wt: 299.76
InChI Key: JHXDBDOUVDSSGK-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C16H14ClN3O. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methoxy group attached to a quinazoline core.

Scientific Research Applications

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine has several scientific research applications:

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine is a quinazoline derivative. Quinazolines are a class of organic compounds that are often used in medicinal chemistry due to their diverse biological activities. They can act on a variety of targets, including enzymes, receptors, and ion channels, and can have antiviral, anticancer, anti-inflammatory, and other effects .

The benzyl group in this compound could potentially undergo various reactions, such as oxidation or substitution, depending on the conditions . The chloro and methoxy groups could also participate in reactions or interact with targets in the body.

The pharmacokinetics of this compound would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. Its bioavailability could be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties .

Preparation Methods

The synthesis of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine typically involves the reaction of 2-chloro-8-methoxyquinazolin-4-amine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-21-13-9-5-8-12-14(13)19-16(17)20-15(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXDBDOUVDSSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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